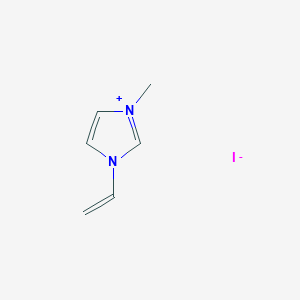![molecular formula C18H14BrN B12103130 [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- CAS No. 101606-18-2](/img/structure/B12103130.png)
[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amine group at the 4-position of one ring and a bromine atom at the 4’-position of the other ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- typically involves several steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, Ullmann reaction, or Stille coupling. These reactions involve the use of palladium or copper catalysts to form the carbon-carbon bond between two benzene rings.
Introduction of Bromine Atom: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated biphenyl derivative.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution can be achieved using halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives or quinones.
Reduction: Dehalogenated biphenyls or amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It serves as a building block for the synthesis of polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Biological Probes: It can be used as a fluorescent probe for studying biological processes.
Industry:
Electronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It can be used in the synthesis of agrochemicals for pest control.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- depends on its application:
Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.
Drug Action: In medicinal applications, the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
- [1,1’-Biphenyl]-4-amine, 4’-chloro-N-phenyl-
- [1,1’-Biphenyl]-4-amine, 4’-fluoro-N-phenyl-
- [1,1’-Biphenyl]-4-amine, 4’-iodo-N-phenyl-
Comparison:
- Uniqueness: The presence of the bromine atom in [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
101606-18-2 |
|---|---|
分子式 |
C18H14BrN |
分子量 |
324.2 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H14BrN/c19-16-10-6-14(7-11-16)15-8-12-18(13-9-15)20-17-4-2-1-3-5-17/h1-13,20H |
InChI 键 |
GBLRXOBYRATKQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)




![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)







